molecular formula C7H9NS2 B1641773 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol CAS No. 42937-91-7

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol

Cat. No. B1641773
CAS RN: 42937-91-7
M. Wt: 171.3 g/mol
InChI Key: AIOFFKHESNBMFU-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole is a chemical compound with the molecular weight of 139.22 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole and its derivatives has been described in several studies. For instance, it has been used to create novel mono azo dyes, which have been shown to act as anti-corrosive agents .


Molecular Structure Analysis

The InChI code for 4,5,6,7-Tetrahydro-1,3-benzothiazole is 1S/C7H9NS/c1-2-4-7-6 (3-1)8-5-9-7/h5H,1-4H2 . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5,6,7-Tetrahydro-1,3-benzothiazole are not mentioned in the search results, it has been incorporated into azo dyes, which have been used as anti-corrosive agents .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1,3-benzothiazole is a liquid at room temperature . It has a molecular weight of 139.22 .

Scientific Research Applications

Synthesis and Chemical Properties

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-thiol serves as a key intermediate in the synthesis of benzothiazoles and related compounds. A metal- and reagent-free method using TEMPO-catalyzed electrolytic C–H thiolation offers a route to synthesize a wide array of benzothiazoles from N-(hetero)arylthioamides. This process is significant for producing pharmaceuticals and organic materials due to the efficiency and environmental friendliness of the approach (Qian et al., 2017).

Antimicrobial Activity

Novel quaternary ammonium salts derived from this compound have displayed potent antimicrobial effects against common pathogens. These compounds' action mechanism likely involves the disruption of bacterial cell walls, leading to cytoplasm release. This finding highlights the potential of this compound derivatives in developing new antimicrobial agents for clinical or agricultural applications (Xie et al., 2017).

Anticancer Properties

Benzothiazole-2-thiol derivatives exhibit promising anticancer activities. A study focusing on novel benzothiazole-2-thiol derivatives revealed potent inhibitory activities against various human cancer cell lines. Some derivatives were more effective than cisplatin, a widely used chemotherapy drug, highlighting their potential as novel anticancer agents (Shi et al., 2012).

Corrosion Inhibition

Benzothiazole derivatives, including those based on this compound, serve as effective corrosion inhibitors for metals. Research shows that these compounds offer superior protection for steel in acidic environments, highlighting their importance in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Environmental and Green Chemistry Applications

The synthesis and application of this compound and its derivatives align with the principles of green chemistry. Efficient synthesis methods that minimize harmful byproducts and energy consumption are crucial for sustainable development. For instance, the environmentally benign synthesis of substituted benzothiazole-2-thiols demonstrates the potential for creating biologically active compounds in a more sustainable manner (Liu et al., 2017).

Safety and Hazards

The safety information for 4,5,6,7-Tetrahydro-1,3-benzothiazole indicates that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

4,5,6,7-tetrahydro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFFKHESNBMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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